5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a side chain containing a piperazine ring substituted with ethyl and trimethoxyphenyl groups. This structural complexity makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the cyclization of hydrazine derivatives with carbonyl compounds.
Coupling Reactions: The piperazine ring is introduced through nucleophilic substitution reactions, where the ethylpiperazine reacts with a suitable electrophile.
Final Assembly: The final compound is assembled by coupling the thiazole-triazole core with the piperazine derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s ability to form multiple hydrogen bonds and its overall electronic structure allow it to modulate the activity of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the trimethoxyphenyl group provides distinct steric and electronic properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-6-24-7-9-25(10-8-24)17(19-20(27)26-21(31-19)22-13(2)23-26)14-11-15(28-3)18(30-5)16(12-14)29-4/h11-12,17,27H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRMIADQHFHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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